![molecular formula C34H30N4O8S B2766048 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688062-24-0](/img/structure/B2766048.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C34H30N4O8S and its molecular weight is 654.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound that exhibits potential biological activity. Its structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for medicinal chemistry research.
Chemical Structure and Properties
The compound features:
- A dimethoxyphenyl group which may enhance lipophilicity and cellular uptake.
- A nitrophenylmethylsulfanyl moiety that could contribute to its reactivity and interaction with biological molecules.
- A quinazoline core known for its pharmacological properties.
The exact mechanism of action for this compound is not fully elucidated. However, based on its structural components, it is hypothesized to interact with biological targets through:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking interactions
These interactions suggest potential activity against enzymes or receptors involved in various biochemical pathways.
Antimicrobial Activity
Studies have indicated that similar compounds within the quinazoline class exhibit antimicrobial properties. For instance, related compounds demonstrated varying degrees of activity against bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were compared to standard antibiotics like ciprofloxacin and ketoconazole, showing promising results in inhibiting microbial growth .
Cytotoxicity and Apoptosis Induction
In cellular studies, compounds with similar structures have been shown to induce apoptosis in cancer cell lines. For example, certain derivatives enhanced caspase activity significantly at micromolar concentrations, indicating their potential as anticancer agents .
Study 1: Anticancer Activity
A study focusing on quinazoline derivatives reported that specific structural modifications led to enhanced cytotoxicity in breast cancer cell lines (MDA-MB-231). The compounds induced morphological changes consistent with apoptosis and showed increased caspase-3 activation at concentrations as low as 1 μM .
Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of a series of nitrophenyl-substituted compounds against various pathogens. The results highlighted that certain derivatives exhibited significant antimicrobial activity comparable to established treatments .
Data Summary
Activity Type | Compound | MIC (µg/mL) | Effect |
---|---|---|---|
Antimicrobial | N-[2-(3,4-dimethoxyphenyl)ethyl]-... | Varies | Inhibits bacterial growth |
Cytotoxicity | Similar quinazoline derivatives | 1.0 - 10.0 | Induces apoptosis |
Enzyme Interaction | Compounds with quinazoline core | N/A | Potential enzyme inhibition |
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O8S/c1-43-28-12-7-21(15-29(28)44-2)13-14-35-32(39)24-8-3-22(4-9-24)18-37-33(40)26-16-30-31(46-20-45-30)17-27(26)36-34(37)47-19-23-5-10-25(11-6-23)38(41)42/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXXYTYAAZZRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=C(C=C6)[N+](=O)[O-])OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.